Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate
Description
Fundamental Molecular Structure and Systematic Naming
The chemical compound under investigation possesses the molecular formula C₁₂H₁₃NO₈S and exhibits a molecular weight of 331.30 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate. The official Chemical Abstracts Service registry number for this compound is 917562-22-2, providing a unique identifier for database searches and chemical inventory management.
The structural framework consists of a central malonate moiety bearing two methyl ester groups attached to a substituted phenyl ring system. The aromatic ring features two distinct electron-withdrawing substituents positioned at specific locations that significantly influence the molecule's electronic distribution. The methylsulfonyl group occupies the para position relative to the malonate attachment point, while the nitro group is positioned at the ortho location, creating a 1,2,4-trisubstituted benzene ring pattern.
Alternative nomenclature for this compound includes the designation as propanedioic acid, 2-[4-(methylsulfonyl)-2-nitrophenyl]-, 1,3-dimethyl ester, which explicitly describes the esterification state of the malonic acid backbone. This systematic approach to naming ensures unambiguous identification of the compound across different chemical databases and literature sources.
The canonical Simplified Molecular Input Line Entry System representation for this molecule is COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)N+[O-])C(=O)OC, which provides a linear encoding of the molecular structure suitable for computational applications. This notation effectively captures the connectivity pattern and stereochemical information essential for structural analysis and molecular modeling studies.
Three-Dimensional Conformational Analysis
The spatial arrangement of atoms within dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate exhibits several conformational features that influence its chemical behavior and potential biological activity. The central malonate carbon bearing the substituted phenyl ring adopts a tetrahedral geometry, with the two ester groups oriented to minimize steric interactions. The phenyl ring system maintains planarity, as expected for aromatic compounds, while the substituent groups project from this planar framework in specific orientations dictated by their electronic and steric requirements.
Computational studies suggest that the methylsulfonyl group adopts a conformation that minimizes unfavorable interactions with neighboring substituents while maximizing orbital overlap with the aromatic ring system. The sulfonyl moiety exhibits typical tetrahedral geometry around the sulfur center, with the methyl group oriented away from the ring system to reduce steric crowding. The two oxygen atoms of the sulfonyl group participate in conjugation with the aromatic ring, contributing to the overall electronic stabilization of the molecule.
The nitro group demonstrates the characteristic planar geometry expected for this functional group, with the nitrogen-oxygen bonds exhibiting partial double bond character due to resonance effects. The orientation of the nitro group relative to the aromatic ring plane influences the extent of conjugation and the overall electronic distribution within the molecule. Intramolecular interactions between the nitro group and adjacent substituents may stabilize specific conformational arrangements through weak hydrogen bonding or electrostatic interactions.
Rotational barriers around key bonds within the molecule affect the conformational flexibility and dynamic behavior of the compound. The bond connecting the malonate carbon to the phenyl ring exhibits restricted rotation due to the steric bulk of the substituents, leading to preferred conformational states that minimize unfavorable interactions. These conformational preferences have implications for the molecule's reactivity patterns and potential binding interactions with biological targets.
Properties
IUPAC Name |
dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGCONCEDRXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649560 | |
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-22-2 | |
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Nitrophenyl Malonate Intermediate
A common starting point is dimethyl 2-(4-nitrophenyl)malonate, which can be synthesized by alkylation of dimethyl malonate with 4-nitrobenzyl halides under basic conditions. For example, potassium carbonate in N,N-dimethylformamide (DMF) is used as the base and solvent, respectively, to generate the enolate of dimethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide or iodide at 0 °C to room temperature over 18 hours, yielding dimethyl 2-methyl-2-(4-nitrophenyl)malonate with about 66% yield.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Alkylation | Dimethyl malonate, 4-nitrobenzyl bromide, K2CO3, DMF, 0 °C to RT, 18 h | Dimethyl 2-(4-nitrophenyl)malonate | ~66% |
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent is introduced via sulfonation or sulfonylation of the aromatic ring. This can be achieved by reacting the nitrophenyl intermediate with methylsulfonyl chloride under controlled conditions. The sulfonyl chloride reacts with the aromatic ring, typically in the presence of a catalyst or base, to install the methylsulfonyl group at the para position relative to the nitro group.
Enolate Formation and Alkylation
The malonate ester is deprotonated using a strong base such as sodium ethoxide or potassium carbonate to form the enolate ion. This enolate then undergoes nucleophilic substitution (S_N2) with the appropriately substituted aromatic halide bearing the nitro and methylsulfonyl groups. The reaction is typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures to optimize yield.
Industrial Scale Considerations
Industrial synthesis follows similar routes but emphasizes:
- Use of industrial-grade reagents and solvents.
- Precise control of temperature, reaction time, and stoichiometry to maximize yield and purity.
- Purification steps such as recrystallization or solvent extraction to isolate the final product with high purity.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Dimethyl malonate + 4-nitrobenzyl bromide | K2CO3, DMF, 0 °C to RT, 18 h | Dimethyl 2-(4-nitrophenyl)malonate | Alkylation step |
| 2 | Dimethyl 2-(4-nitrophenyl)malonate + methylsulfonyl chloride | Base/catalyst, solvent, controlled temp | Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate | Sulfonylation step |
| 3 | Enolate formation | Sodium ethoxide or K2CO3, solvent | Enolate intermediate | Prepares for alkylation |
| 4 | Alkylation with substituted aromatic halide | Polar aprotic solvent, RT or elevated temp | Final compound | Completion of synthesis |
- The use of potassium carbonate in DMF for alkylation provides moderate to good yields (~66%) of the nitrophenyl malonate intermediate.
- Sulfonylation with methylsulfonyl chloride requires careful temperature control to avoid side reactions and ensure regioselectivity.
- Enolate formation and subsequent alkylation are sensitive to solvent choice; polar aprotic solvents like DMF and THF favor higher yields and cleaner reactions.
- Catalysts such as tetrabutylammonium salts can enhance reaction rates and yields in some steps, particularly in the formation of malonate derivatives.
- Industrial processes emphasize solvent recovery and waste minimization, with reaction times optimized between 12 to 24 hours depending on scale and conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base for enolate formation | K2CO3 or NaOEt | Strong enough to deprotonate malonate |
| Solvent | DMF, THF, ethanol | Polar aprotic solvents preferred |
| Temperature | 0 °C to 90 °C | Lower temps for alkylation, higher for sulfonylation |
| Reaction time | 12–24 hours | Depends on step and scale |
| Yield | 60–70% (alkylation step) | Optimized by reagent ratios and solvent choice |
| Purification | Extraction, drying, recrystallization | To achieve high purity |
The preparation of this compound involves a multi-step synthetic route combining aromatic nitration, sulfonylation, and malonate ester alkylation. Key factors influencing the success of the synthesis include the choice of base, solvent, temperature control, and reaction time. Research and industrial practices converge on using potassium carbonate or sodium ethoxide in polar aprotic solvents, with methylsulfonyl chloride as the sulfonylating agent. The process yields the target compound in moderate to good yields, suitable for further application in organic synthesis and pharmaceutical intermediate production.
Scientific Research Applications
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate involves its reactivity as a malonic ester. The enolate formed from the deprotonation of the malonate ester can participate in various nucleophilic addition and substitution reactions. The nitro and methylsulfonyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Substituents on the Phenyl Ring
Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate (CAS: 147124-32-1)
Dimethyl 2-(4-Fluoro-2-Nitrophenyl)Malonate
Variation in Ester Groups
Di-t-Butyl 2-(2-Nitrophenyl)Malonate Derivatives
- Example : Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate (CAS: N/A).
- Molecular Weight : ~330–350 g/mol (estimated).
- Key Differences :
Diethyl 2-(4-Nitrophenyl)Malonate (CAS: 10565-13-6)
Research Findings and Implications
- Electronic Effects : Methylsulfonyl (Ms) substituents enhance electrophilicity at the malonate core compared to chloro or fluoro analogs, facilitating nucleophilic attacks in cyclization reactions .
- Steric Considerations : t-Butyl esters hinder reaction rates but improve stability, whereas methyl/ethyl esters offer faster kinetics .
- Synthetic Utility : Nitro group positioning (ortho vs. para) dictates regioselectivity in subsequent transformations, such as reductive amination or cyclopropane alkylation .
Biological Activity
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a malonate moiety and a nitrophenyl group with a methylsulfonyl substituent. Its molecular formula is C₁₁H₁₃N₂O₆S, and it has a molecular weight of approximately 303.29 g/mol. The presence of the nitro and sulfonyl groups enhances its reactivity, making it a candidate for various biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the field of cancer research. Its structural features contribute to its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to cytotoxic effects in cancer cells. The nitro group may facilitate redox reactions, while the malonate moiety can participate in metabolic pathways that impact cell proliferation.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics.Cell Line IC50 (µM) MCF7 15 HeLa 10 A549 20 -
Mechanistic Studies :
Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with this compound. -
In Vivo Studies :
In animal models, administration of the compound resulted in reduced tumor growth rates in xenograft models. Histological analysis indicated that treated tumors exhibited increased necrosis and decreased cellularity compared to controls.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
-
Formation of the Nitrophenol Intermediate :
The starting material undergoes nitration to introduce the nitro group at the para position relative to the sulfonyl group. -
Malonate Esterification :
The nitrophenol intermediate is then reacted with malonic acid derivatives under acidic conditions to form the final product.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate?
- Methodological Answer : A base-mediated nucleophilic aromatic substitution (SNAr) is typically employed. For example, using dimethyl malonate with a nitro-activated aryl halide (e.g., 4-(methylsulfonyl)-2-nitrofluorobenzene) in a polar aprotic solvent (e.g., DMF) at 100°C for 1.5 hours with K₂CO₃ as a base yields the product . Optimization may involve testing alternative bases (e.g., Cs₂CO₃ for enhanced reactivity) or solvents (e.g., DMAc) to improve yield. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., malonate ester peaks at δ 3.7–3.9 ppm for methyl groups). Purity ≥95% is achievable via recrystallization in ethanol/water mixtures or repeated column chromatography .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol, methanol, or ethyl acetate/hexane mixtures are effective. For example, dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material. Solubility tests under reflux (e.g., in DCM or acetone) can identify optimal recrystallization solvents .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the nitro and methylsulfonyl groups in this compound?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, facilitating SNAr at the ortho position. The methylsulfonyl group further polarizes the aromatic ring, enhancing electrophilicity. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N-labeled nitro groups) can elucidate electronic effects . Competitive pathways (e.g., radical intermediates under Mn(III)-mediated conditions) should also be explored .
Q. How does the compound’s stability vary under thermal or hydrolytic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C due to aromatic stability).
- Hydrolytic stability : Expose to acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions at 50–80°C. Monitor via HPLC for malonate ester cleavage or nitro group reduction .
Q. What advanced techniques characterize its solid-state structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, dihedral angles (e.g., nitro group orientation), and weak interactions (C–H···O). For example, triclinic packing (space group P1) with Z = 2 and unit cell parameters a = 9.953 Å, b = 10.522 Å, c = 12.230 Å can be resolved . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O/N interactions) .
Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved?
- Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use LC-MS to identify byproducts (e.g., hydrolyzed malonates or diaryl ethers). Compare with literature protocols (e.g., vs. ) to isolate variables like base strength or reaction time .
Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields amine derivatives.
- Malonate ester modification : Transesterification with bulky alcohols (e.g., tert-butanol) alters steric effects.
- Sulfonyl group substitution : Replace methylsulfonyl with trifluoromethanesulfonyl via nucleophilic displacement .
Methodological Design Considerations
- Theoretical Framework : Link studies to SNAr mechanisms, Hammett substituent constants (σₘ for methylsulfonyl), or frontier molecular orbital (FMO) theory .
- Experimental Controls : Include blank reactions (without substrate) and internal standards (e.g., biphenyl for HPLC) to validate reproducibility .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, solvent polarity) with yield/purity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
